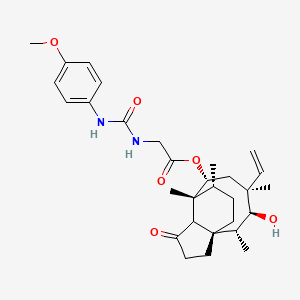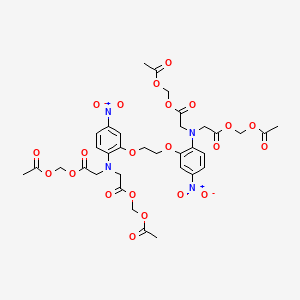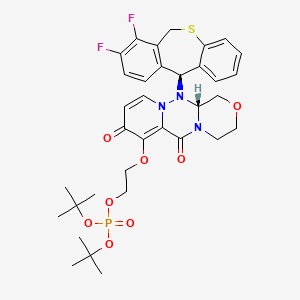
Cap-dependent endonuclease-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-24 is a novel compound known for its potent inhibition of cap-dependent endonuclease, an enzyme crucial for the transcription of viral RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis, with optimizations to improve efficiency and reduce costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-24 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
Scientific Research Applications
Cap-dependent endonuclease-IN-24 has a wide range of scientific research applications:
Mechanism of Action
Cap-dependent endonuclease-IN-24 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the initiation of viral mRNA synthesis. This inhibition prevents the “cap-snatching” process, thereby blocking viral replication . The molecular targets include the active site of the endonuclease enzyme, where this compound binds and disrupts its function .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor with similar antiviral properties.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Uniqueness
Cap-dependent endonuclease-IN-24 stands out due to its higher potency and specificity in inhibiting the cap-dependent endonuclease enzyme compared to other similar compounds . Its unique structure allows for stronger binding affinity and more effective inhibition of viral replication .
Properties
Molecular Formula |
C34H40F2N3O8PS |
|---|---|
Molecular Weight |
719.7 g/mol |
IUPAC Name |
ditert-butyl 2-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]ethyl phosphate |
InChI |
InChI=1S/C34H40F2N3O8PS/c1-33(2,3)46-48(42,47-34(4,5)6)45-18-17-44-31-25(40)13-14-38-30(31)32(41)37-15-16-43-19-27(37)39(38)29-21-11-12-24(35)28(36)23(21)20-49-26-10-8-7-9-22(26)29/h7-14,27,29H,15-20H2,1-6H3/t27-,29+/m1/s1 |
InChI Key |
YSPBXSOXQGSTSP-PXJZQJOASA-N |
Isomeric SMILES |
CC(C)(C)OP(=O)(OCCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OP(=O)(OCCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


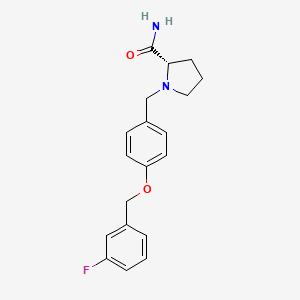
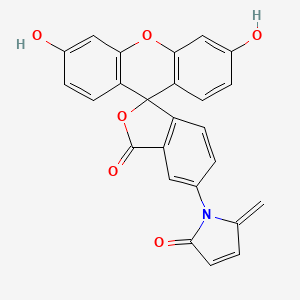
![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
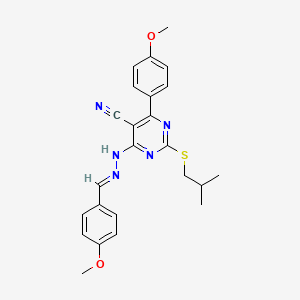
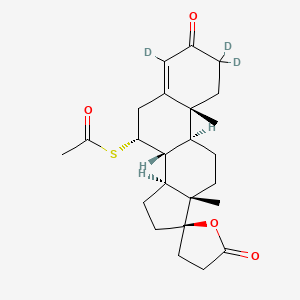

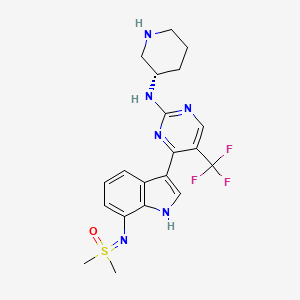
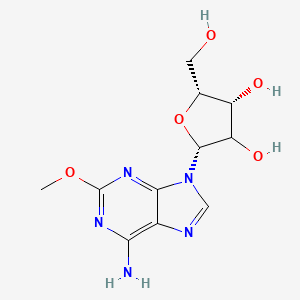
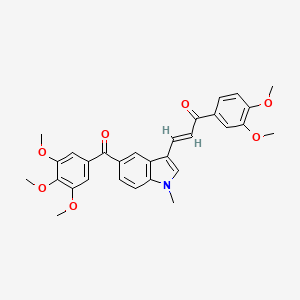
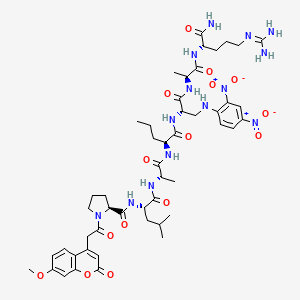
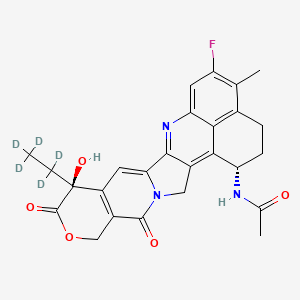
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
